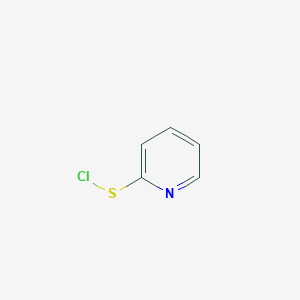










|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[S:7]Cl.[SH:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].O.[OH-].[Na+]>C(Cl)Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[S:7][S:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13] |f:3.4|
|


|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)SCl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.75 g
|
|
Type
|
reactant
|
|
Smiles
|
SCCC(=O)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
whilst stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling with an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at ambient temperature for 15 hours
|
|
Duration
|
15 h
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated off
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated off to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
this crystallises (1.8 g)
|
|
Type
|
CUSTOM
|
|
Details
|
It is purified by dissolution in 16.8 ml of a 0.5 M aqueous solution of sodium bicarbonate
|
|
Type
|
ADDITION
|
|
Details
|
Activated charcoal is added
|
|
Type
|
FILTRATION
|
|
Details
|
the solution is filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the expected product is then precipitated
|
|
Type
|
ADDITION
|
|
Details
|
by adding concentrated acetic acid (0.5 ml) so as
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
62°-64° C., is obtained
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=C(C=CC=C1)SSCCC(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |